

Application of ATPase-IN-4 in high-throughput screening.

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Compound of Interest

Compound Name: ATPase-IN-4

Cat. No.: B11023470

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Application of ATPase-IN-4 in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Adenosine triphosphatases (ATPases) are a superfamily of enzymes that play a critical role in cellular metabolism, signal transduction, and other fundamental biological processes by catalyzing the hydrolysis of ATP to ADP and inorganic phosphate.[1][2][3] Their involvement in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases, makes them attractive targets for drug discovery.[1][4][5] High-throughput screening (HTS) is a key strategy for identifying novel modulators of ATPase activity from large chemical libraries.[6] This document provides a detailed protocol for the application of **ATPase-IN-4**, a potent inhibitor of Heat Shock Protein 90 (HSP90) ATPase activity, in a high-throughput screening format using a fluorescence-based ADP detection assay.

HSP90 is a molecular chaperone that utilizes the energy from ATP hydrolysis to facilitate the proper folding and stability of numerous client proteins, many of which are implicated in oncogenesis.[7] Inhibition of the intrinsic ATPase activity of HSP90 disrupts these signaling pathways, presenting a combinatorial approach to cancer therapy.[7] **ATPase-IN-4** is a small molecule inhibitor designed to competitively bind to the ATP-binding pocket of HSP90, thereby inhibiting its chaperone function.

High-throughput screening for HSP90 ATPase inhibitors can be robustly performed using assays that directly quantify the amount of ADP produced in the enzymatic reaction.^[1] Modern fluorescence-based assays offer significant advantages over traditional methods, including high sensitivity, a homogeneous format (no wash steps), and low compound interference, making them ideal for automated HTS campaigns.^[1] These assays typically exhibit excellent Z'-factor values (>0.7), ensuring the reliability and reproducibility of the screening data.^{[1][7]}

Data Presentation

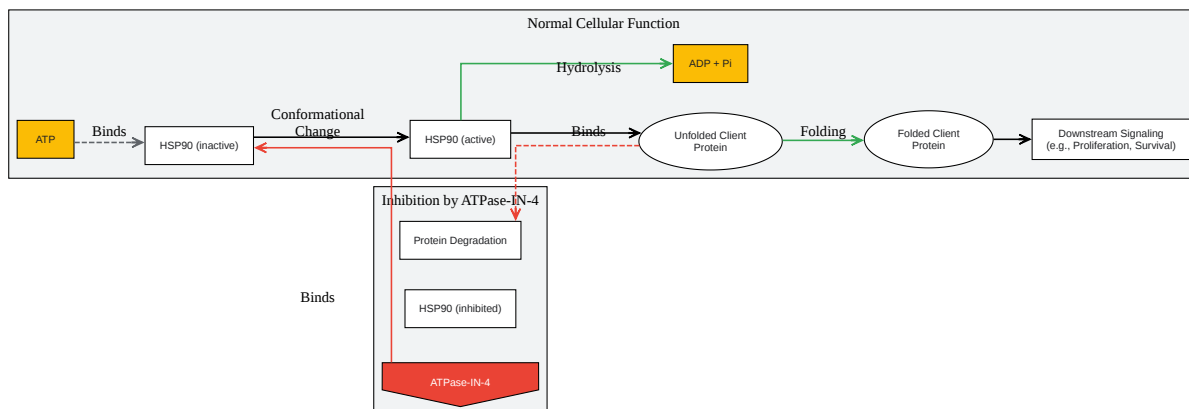
The inhibitory activity of **ATPase-IN-4** against HSP90 was evaluated in a 384-well plate format. The IC₅₀ value was determined from a concentration-response curve. The robustness of the assay for HTS was assessed by calculating the Z'-factor.

Compound	Target	Assay Type	IC ₅₀ (μM)	Z'-factor
ATPase-IN-4	HSP90	Fluorescence-based ADP detection	0.5	0.8
Geldanamycin	HSP90	Colorimetric	4.8	0.6 - 0.8
Radicalcol	HSP90	Colorimetric	0.9	0.6 - 0.8

Data for Geldanamycin and Radicalcol are from a colorimetric assay for comparison.^[7]

Signaling Pathway

The following diagram illustrates the central role of HSP90 in cellular signaling and the mechanism of its inhibition.



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Caption: HSP90 signaling pathway and inhibition.

Experimental Protocols

High-Throughput Screening for HSP90 ATPase Inhibitors

This protocol is designed for screening a compound library for inhibitors of HSP90 ATPase activity in a 384-well plate format using a fluorescence-based ADP detection assay.

Materials:

- HSP90 enzyme
- **ATPase-IN-4** (or other test compounds)
- ATP
- Assay Buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol)[8]
- MgCl₂
- Fluorescence-based ADP detection kit (e.g., Transcreener® ADP² Assay)
- 384-well plates (low-volume, black)
- Plate reader capable of fluorescence detection

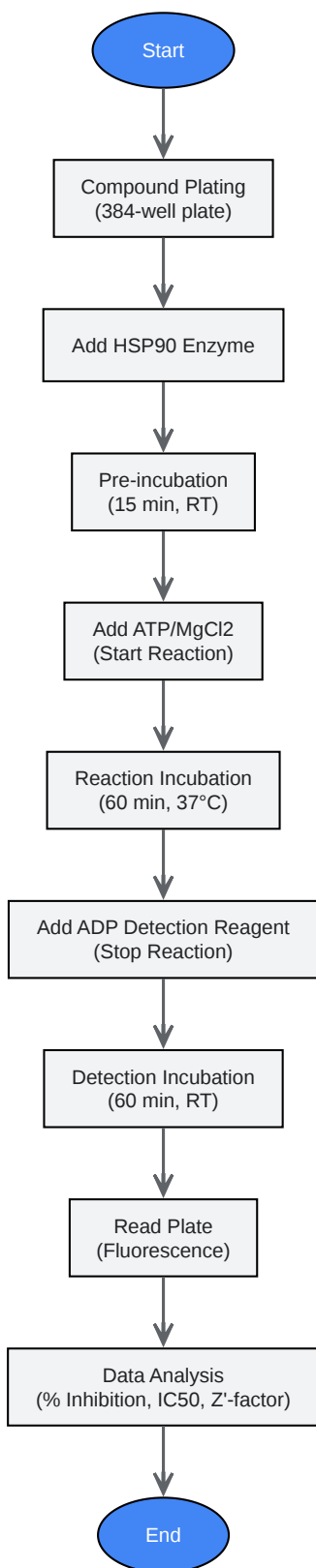
Protocol:

- Compound Plating:
 - Prepare serial dilutions of **ATPase-IN-4** and other test compounds in DMSO.
 - Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound solution into the wells of a 384-well plate.
 - For controls, dispense DMSO only into designated wells.
- Enzyme Preparation:
 - Dilute the HSP90 enzyme to the desired concentration in cold assay buffer. Keep the enzyme on ice.
- ATP/MgCl₂ Solution Preparation:
 - Prepare a stock solution of ATP in buffer.
 - Prepare a stock solution of MgCl₂.

- Just before use, prepare the final ATP/MgCl₂ working solution by mixing the ATP and MgCl₂ stocks in the assay buffer to the desired final concentration.
- Assay Procedure:
 - Add the diluted HSP90 enzyme solution to all wells of the 384-well plate containing the compounds.
 - Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
 - Initiate the enzymatic reaction by adding the ATP/MgCl₂ working solution to all wells.
 - Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).
 - Stop the reaction by adding the ADP detection reagent from the kit to all wells.
 - Incubate the plate at room temperature for the time specified in the detection kit protocol (e.g., 60 minutes) to allow the detection signal to stabilize.
- Data Acquisition and Analysis:
 - Read the fluorescence signal on a compatible plate reader.
 - Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO only) controls.
 - Generate concentration-response curves and calculate the IC₅₀ values for active compounds.
 - Determine the Z'-factor for the assay to assess its quality and suitability for HTS.

Experimental Workflow

The following diagram outlines the high-throughput screening workflow.



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Caption: High-throughput screening workflow.

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